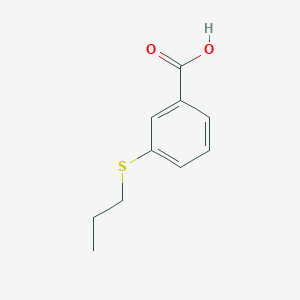

3-(Propylthio)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-propylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFZVXSIPGKAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(propylthio)benzoic Acid

Introduction

3-(Propylthio)benzoic acid is a sulfur-containing aromatic carboxylic acid. While its direct applications are not extensively documented in publicly available literature, its structure suggests potential utility in various fields, including medicinal chemistry and materials science. The presence of a flexible propylthio group and an acidic carboxyl group on a benzene ring provides a scaffold for diverse chemical modifications and interactions. Understanding the fundamental physicochemical properties of this compound is paramount for any researcher or drug development professional looking to explore its potential.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited direct experimental data for this specific molecule, we will leverage data from its close analog, 3-(methylthio)benzoic acid, and the parent compound, benzoic acid, to provide insightful estimations. Furthermore, this guide details robust, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate reliable data for their specific applications.

Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its basic structural and chemical properties. These parameters influence its behavior in both chemical and biological systems.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzoic acid core substituted at the meta-position with a propylthio group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value (this compound) | Value (3-(methylthio)benzoic acid)[1] | Value (Benzoic Acid) |

| Molecular Formula | C₁₀H₁₂O₂S | C₈H₈O₂S | C₇H₆O₂ |

| Molecular Weight | 196.26 g/mol (Calculated) | 168.21 g/mol | 122.12 g/mol |

| CAS Number | Not readily available | 825-99-0 | 65-85-0 |

| Appearance | Predicted: White to off-white solid | White to almost white powder/crystal | White crystalline solid |

Predicted and Analog-Based Physicochemical Properties

Direct experimental values for many physicochemical properties of this compound are not readily found in the literature. However, we can make reasonable predictions based on its structure and by comparing it to its analogs.

Table 2: Predicted and Comparative Physicochemical Data

| Property | Predicted/Estimated Value (this compound) | Experimental Value (3-(methylthio)benzoic acid) | Experimental Value (Benzoic Acid) |

| Melting Point (°C) | Estimated: Lower than 126-130°C | 126.0 to 130.0 °C[1] | 122 °C |

| Boiling Point (°C) | Predicted: > 250 °C | Not available | 250 °C |

| Solubility | Predicted: Soluble in methanol, ethanol, acetone; sparingly soluble in water | Soluble in Methanol[1] | Sparingly soluble in cold water, soluble in hot water, ethanol, ether |

| pKa | Estimated: ~4.0 - 4.5 | Not available | 4.20 |

| LogP (Octanol/Water Partition Coefficient) | Predicted: > 3.3 | Not available | 1.87 |

Expert Insight: The introduction of the propylthio group, which is larger and more nonpolar than the methylthio group, is expected to influence the crystal lattice packing and intermolecular forces. This will likely result in a slightly lower melting point compared to 3-(methylthio)benzoic acid. The increased lipophilicity from the propyl chain will decrease its solubility in water and increase its LogP value. The electronic effect of the propylthio group on the acidity of the carboxylic acid is expected to be similar to the methylthio group, leading to a pKa value in a comparable range to benzoic acid.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for this compound, rigorous experimental determination is essential. The following section provides detailed, step-by-step methodologies for key experiments.

Workflow for Comprehensive Physicochemical Profiling

Sources

An In-depth Technical Guide to the Discovery and Synthetic Routes of Thiobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiobenzoic acid, a sulfur analog of benzoic acid, represents a versatile and historically significant class of organosulfur compounds. Its unique reactivity, stemming from the replacement of a carboxyl oxygen with sulfur, has cemented its role as a valuable reagent and building block in a multitude of synthetic transformations. This guide provides a comprehensive overview of the discovery and evolution of thiobenzoic acid chemistry, with a primary focus on the diverse and robust synthetic routes developed for its preparation. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights into experimental choices and providing detailed, validated protocols for key synthetic approaches. Furthermore, this document will explore the expanding applications of thiobenzoic acids in contemporary research, including their emerging roles in photocatalysis and drug discovery, equipping researchers with the knowledge to effectively harness the potential of this powerful chemical entity.

Introduction: A Historical and Physicochemical Perspective

The study of thiobenzoic acid (C₆H₅COSH) and its derivatives dates back to the late 19th and early 20th centuries, with early reports focusing on its preparation from readily available starting materials like benzoyl chloride.[1] These foundational studies laid the groundwork for our understanding of thiocarboxylic acids, a class of compounds that has since found applications ranging from fundamental organic synthesis to prebiotic chemistry theories.[1]

Thiobenzoic acid exists predominantly in the thiol form, a tautomer that is favored over the thione form (C₆H₅CSOH).[2] It is a pale yellow liquid with a characteristic sulfurous odor, and it is significantly more acidic than its carboxylic acid counterpart, benzoic acid.[2][3] The pKa of thiobenzoic acid is approximately 2.48, while that of benzoic acid is 4.20, making thiobenzoic acid almost 100 times more acidic.[2][3] This increased acidity is a key feature that influences its reactivity and applications.

Physicochemical Properties of Thiobenzoic Acid:

| Property | Value |

| Molecular Formula | C₇H₆OS |

| Molar Mass | 138.19 g/mol |

| Appearance | Pale yellow liquid |

| Melting Point | 24 °C |

| Boiling Point | 85-87 °C at 10 mmHg |

| pKa | ~2.48 |

Key Synthetic Routes to Thiobenzoic Acid

The synthesis of thiobenzoic acid can be achieved through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired scale, the availability of starting materials, and the tolerance of other functional groups in the substrate.

From Benzoyl Chloride: A Classic and Robust Approach

One of the most common and well-established methods for preparing thiobenzoic acid involves the reaction of benzoyl chloride with a hydrosulfide salt, such as potassium hydrosulfide (KSH).[3] This reaction is a straightforward nucleophilic acyl substitution at the carbonyl carbon.

Mechanism: The hydrosulfide anion (SH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride leaving group, yielding thiobenzoic acid.

Figure 1: Nucleophilic acyl substitution for thiobenzoic acid synthesis.

Experimental Protocol: Synthesis of Thiobenzoic Acid from Benzoyl Chloride [1][4]

-

Preparation of Potassium Hydrosulfide Solution: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube, dissolve potassium hydroxide (3 moles) in 90% ethanol. Cool the solution and saturate it with hydrogen sulfide gas until the solution is no longer alkaline.

-

Reaction with Benzoyl Chloride: Cool the potassium hydrosulfide solution to 10-15 °C in an ice bath. Add freshly distilled benzoyl chloride (1.41 moles) dropwise over 1.5 hours while maintaining the temperature below 15 °C.

-

Work-up: After the addition is complete, stir the mixture for an additional hour. Filter the precipitated potassium chloride and wash it with 95% ethanol.

-

Isolation of Potassium Thiobenzoate: Evaporate the filtrate to dryness under reduced pressure. Dissolve the solid residue (mainly potassium thiobenzoate) in cold water.

-

Acidification and Extraction: Extract the aqueous solution with benzene to remove any neutral impurities. Acidify the aqueous layer with cold 6N hydrochloric acid. Extract the liberated thiobenzoic acid with ether.

-

Purification: Wash the ether layer with cold water and dry it over anhydrous sodium sulfate. Evaporate the ether under reduced pressure. The crude thiobenzoic acid can be purified by vacuum distillation to yield a yellow-orange liquid. A typical yield for this procedure is in the range of 61-76%.[4]

From Benzoic Acid via Lawesson's Reagent: A Direct Thionation Approach

A more direct route to thiobenzoic acid from benzoic acid involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent is a powerful thionating agent capable of converting carbonyl groups into thiocarbonyls.

Mechanism: The reaction is believed to proceed through a Wittig-like mechanism. The carboxylic acid attacks the Lawesson's reagent, leading to a transient intermediate that rearranges to form a four-membered thiaoxaphosphetane ring. This intermediate then collapses, driven by the formation of a stable P=O bond, to yield the thiobenzoic acid.

Figure 2: Thionation of benzoic acid using Lawesson's Reagent.

Experimental Protocol: Synthesis of Thiobenzoic Acid using Lawesson's Reagent

-

Reaction Setup: In a microwave-safe reaction vessel, combine benzoic acid (1 equivalent) and Lawesson's reagent (0.55 equivalents) in a suitable solvent such as dichloromethane (DCM).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C for approximately 10 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to isolate the thiobenzoic acid. This method has been reported to provide good yields, around 76%.

From N-Acylbenzotriazoles: A Mild and Efficient Route

A more recent and versatile method for the synthesis of thiobenzoic acid involves the reaction of an N-acylbenzotriazole with sodium hydrosulfide (NaSH).[5] N-acylbenzotriazoles are stable, crystalline solids that can be easily prepared from the corresponding carboxylic acid.

Mechanism: This reaction also proceeds via a nucleophilic acyl substitution. The hydrosulfide anion attacks the carbonyl carbon of the N-acylbenzotriazole, with the benzotriazole anion acting as an excellent leaving group.

Figure 3: Synthesis of thiobenzoic acid from N-acylbenzotriazole.

Experimental Protocol: Synthesis of Thiobenzoic Acid from N-Acylbenzotriazole [5]

-

Reaction Setup: To a stirred solution of sodium hydrosulfide (3 equivalents) in water, add N-benzoylbenzotriazole (1 equivalent).

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Work-up and Isolation: After the reaction is complete, acidify the solution by dropwise addition of 2N HCl.

-

Purification: If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If an oily residue forms, decant the aqueous solution, dissolve the residue in ethyl acetate, wash with 10% HCl and brine, dry over magnesium sulfate, and concentrate under reduced pressure. This method has been reported to give yields as high as 82%.[5]

Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| From Benzoyl Chloride | Benzoyl Chloride | KSH or NaSH | 61-76%[4] | Well-established, scalable, uses readily available starting materials. | Requires handling of toxic H₂S gas for KSH preparation, benzoyl chloride is lachrymatory. |

| From Benzoic Acid | Benzoic Acid | Lawesson's Reagent | ~76% | Direct conversion from the carboxylic acid, good functional group tolerance. | Lawesson's reagent can be expensive, requires microwave conditions for optimal results, and produces phosphorus-containing byproducts. |

| From N-Acylbenzotriazole | N-Acylbenzotriazole | NaSH | ~82%[5] | Mild reaction conditions, high yields, stable and easy-to-handle starting material. | Requires the pre-synthesis of the N-acylbenzotriazole, which adds an extra step. |

Modern Applications in Organic Synthesis and Drug Discovery

Thiobenzoic acid and its derivatives are not mere laboratory curiosities; they are potent tools in modern organic synthesis with expanding applications in materials science and drug discovery.

Photocatalysis and Dual-Role Reagents

In recent years, thiobenzoic acid has emerged as a key player in the field of photocatalysis. It can act as a photoexcited single-electron reducing agent and a hydrogen atom transfer (HAT) catalyst.[1] This dual-role catalysis enables a variety of C-H functionalization reactions without the need for transition-metal photocatalysts.[1] For example, thiobenzoic acid has been successfully employed in the Cα–H arylation of benzyl alcohols and amines under photoirradiation.[1]

Thioester Synthesis

Thiobenzoic acid is a fundamental building block for the synthesis of thioesters, which are important intermediates in the synthesis of ketones, heterocycles, and biologically active molecules.[6] A visible-light-driven method for thioester synthesis has been developed that utilizes the dual role of thiobenzoic acids as both a one-electron reducing agent and a reactant, leading to the formation of sulfur radical species.[6]

Drug Discovery and Medicinal Chemistry

The thioacid functional group is considered an "underappreciated pharmacophore" in drug discovery.[7] While less common than carboxylic acids, the introduction of a thioacid moiety can significantly alter the biological activity and pharmacokinetic properties of a molecule. Thiobenzoic acid and its derivatives have been investigated for their potential in developing agents for the treatment of diseases like Alzheimer's and for their anti-leishmanial activity.[8] The unique properties of thioacids, including their increased acidity and different hydrogen bonding capabilities compared to carboxylic acids, make them an intriguing functional group for medicinal chemists to explore.

Safety and Handling

Thiobenzoic acid and other thiocarboxylic acids should be handled with appropriate safety precautions in a well-ventilated fume hood. They are known for their strong, unpleasant odors.[8] Personal protective equipment, including gloves and safety glasses, should be worn at all times. Thiobenzoic acid is corrosive and can cause skin and eye irritation. In case of contact, the affected area should be flushed with plenty of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Characterization

The identity and purity of synthesized thiobenzoic acid can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of thiobenzoic acid is expected to show signals for the aromatic protons in the range of δ 7.4-8.0 ppm. The acidic thiol proton (S-H) typically appears as a broad singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbonyl carbon appearing significantly downfield, typically in the range of δ 190-200 ppm.

-

IR Spectroscopy: The infrared spectrum of thiobenzoic acid will exhibit a strong carbonyl (C=O) stretching absorption around 1660-1690 cm⁻¹. A weaker S-H stretching band can be observed in the region of 2550-2600 cm⁻¹.

Conclusion

Thiobenzoic acid is a compound with a rich history and a vibrant future in chemical synthesis. The synthetic routes to this valuable reagent have evolved from classical methods to more modern, mild, and efficient protocols, offering chemists a range of options to suit their specific needs. The unique reactivity of the thioacid functional group, particularly its acidity and its role in radical processes, has led to its emergence as a powerful tool in photocatalysis and as a promising pharmacophore in drug discovery. As our understanding of organosulfur chemistry continues to grow, the applications of thiobenzoic acid and its derivatives are poised to expand even further, solidifying its place as an indispensable molecule in the chemist's toolkit.

References

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved February 5, 2026, from [Link]

-

Organic Letters. (2024, June 13). Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. ACS Publications. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Thiobenzoic acid. Retrieved February 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved February 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 5, 2026, from [Link]

-

Chempedia - LookChem. (n.d.). Synthesis of Thiobenzoic acid. Retrieved February 5, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. ACS Publications. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved February 5, 2026, from [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved February 5, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 23). The Role of Thiobenzoic Acid in Modern Organic Synthesis. Retrieved February 5, 2026, from [Link]

-

PubMed Central. (2018, June 18). Biosynthesis of thiocarboxylic acid-containing natural products. Retrieved February 5, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Thiobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Thiobenzoic acid - Chempedia - LookChem [lookchem.com]

- 5. Thiobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 7. Biosynthesis of thiocarboxylic acid-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 98-91-9: Thiobenzoic acid | CymitQuimica [cymitquimica.com]

Navigating the Uncharted Territory of 3-(Propylthio)benzoic Acid Derivatives: Acknowledging a Gap in Current Research

To the Researchers, Scientists, and Drug Development Professionals,

In the pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. The initial aim of this technical guide was to provide an in-depth exploration of the potential biological activities of 3-(propylthio)benzoic acid derivatives. However, a comprehensive and exhaustive search of the current scientific literature has revealed a significant gap in the publicly available research on this specific class of compounds.

While the broader categories of benzoic acid and thiobenzoic acid derivatives have been the subject of extensive investigation, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and antifungal properties, specific data on derivatives of this compound remains elusive. This includes a lack of detailed information regarding their synthesis, characterization, and, most importantly, their evaluation in various biological assays.

The principles of scientific integrity and the commitment to providing accurate, evidence-based information prevent the extrapolation of findings from related but distinct chemical families to this particular scaffold. To do so would be speculative and would not meet the rigorous standards required for a technical guide intended for a scientific audience.

Therefore, this document serves not as a guide to the established biological activities of this compound derivatives, but rather as a testament to an unexplored area of medicinal chemistry. The absence of specific research presents a unique opportunity for innovation and discovery.

For researchers seeking novel avenues of investigation, the synthesis and biological evaluation of this compound derivatives represent a greenfield opportunity. The foundational knowledge of related benzoic and thiobenzoic acid compounds can serve as a logical starting point for designing and testing new molecules with potential therapeutic value.

We encourage the scientific community to consider this as a call to action. The exploration of this chemical space could lead to the discovery of new lead compounds with significant biological activities. As new research emerges, we are committed to updating this guide to reflect the latest advancements in the field.

We appreciate your understanding and share your dedication to the advancement of science. It is through the identification of such knowledge gaps that the frontiers of research are expanded.

A Senior Application Scientist's Guide to the Thermal Stability and Decomposition of 3-(Propylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Thermal Characterization

In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate, such as 3-(propylthio)benzoic acid, is a critical quality attribute. It dictates storage conditions, shelf-life, and manufacturing process parameters. Unforeseen thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and in worst-case scenarios, energetic runaway reactions.[1] Therefore, a thorough understanding of a compound's response to thermal stress is not merely a regulatory requirement but a fundamental pillar of process safety and product efficacy.

This compound possesses two key functional groups that will govern its decomposition: the aromatic carboxylic acid and the propylthioether. The decomposition of benzoic acid itself is known to proceed at high temperatures (above 400 °C) via decarboxylation to form benzene and carbon dioxide, with minor products like biphenyl and carbon monoxide also observed.[2][3][4] The thioether linkage, on the other hand, introduces a C-S bond which is generally weaker than its C-O ether analog, suggesting it may be a primary site of initial thermal degradation. The combustion of thioethers can also release toxic sulfur oxides (SOx). This guide will systematically address how to experimentally probe these potential decomposition routes.

Predictive Analysis: Anticipating Decomposition Pathways

Before commencing any experimental work, particularly with a compound of unknown thermal behavior, a predictive analysis based on its constituent functional groups is a crucial safety and planning step.[5]

-

Carboxylic Acid Moiety: The primary anticipated decomposition is decarboxylation. This involves the loss of CO2, a mass loss of approximately 22.4% for this compound. This process is often endothermic but can be influenced by the molecular environment.

-

Propylthioether Moiety: This group presents several potential cleavage points:

-

C-S Bond Homolysis: The bond between the sulfur atom and the propyl group or the aromatic ring could cleave, initiating radical-based reaction pathways.

-

β-Hydride Elimination: This could lead to the formation of propene and a thiophenol derivative.

-

Oxidation: In the presence of an oxidizing atmosphere (air), the thioether can be oxidized to a sulfoxide and then a sulfone, which have different thermal stabilities.[6] Combustion will likely produce sulfur dioxide (SO2).[7]

-

Based on these principles, a hypothetical decomposition network can be proposed to guide the analytical strategy.

Caption: Proposed initial decomposition pathways for this compound.

Experimental Workflow: A Tripartite Approach

A comprehensive thermal analysis workflow integrates three core techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This combination allows for the determination of mass loss, associated energetic changes, and the chemical identity of decomposition products.

Caption: Integrated workflow for comprehensive thermal analysis.

Thermogravimetric Analysis (TGA): Quantifying Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] This is the primary technique for determining the onset temperature of decomposition and quantifying mass loss events.[10]

Step-by-Step TGA Protocol:

-

Instrument Calibration: Calibrate the TGA for mass using calibration weights and for temperature using certified Curie point standards (e.g., nickel and alumel).[11] Ensure the purge gas flow rate is stable and set as per instrument recommendations (typically 20-50 mL/min).[10]

-

Sample Preparation: Use a representative sample, typically 5-10 mg.[12] Ensure the sample is ground to a uniform, fine powder to promote even heat transfer and gas evolution.[12]

-

Crucible Selection: Place the sample in an inert crucible (e.g., alumina or platinum). Spread the sample thinly and evenly across the crucible bottom.

-

Experimental Conditions:

-

Atmosphere: Perform initial runs under an inert atmosphere (e.g., nitrogen or helium at 50 mL/min) to characterize the intrinsic thermal decomposition.[11] A subsequent run in an oxidative atmosphere (air at 50 mL/min) is essential to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the final decomposition step (e.g., 800 °C).[13]

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature (T_onset) of each mass loss step, which indicates the beginning of decomposition.

-

Quantify the percentage mass loss for each step and compare it to theoretical losses for proposed reactions (e.g., decarboxylation).

-

Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][15] It is used to detect thermal events like melting, crystallization, and decomposition, and to determine if these processes are endothermic (absorb heat) or exothermic (release heat).[10]

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium. Perform a baseline run with empty crucibles to ensure flatness.[16]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp the pan with a lid. For volatile substances or to contain decomposition products, hermetically sealed pans are required. A small pinhole in the lid can allow evolved gases to escape in a controlled manner.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen at 50 mL/min) consistent with the TGA experiment.

-

Temperature Program:

-

Equilibrate at a temperature at least 20 °C below the first expected transition.[16]

-

Ramp the temperature at 10 °C/min through the regions of interest identified by TGA. Crucial Safety Note: Do not heat to a temperature where significant, rapid decomposition occurs, as this can over-pressurize the crucible and damage the instrument.[16][17] The TGA data should guide the maximum temperature for the DSC experiment.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decompositions).

-

Determine the onset temperature and peak temperature for each thermal event.[14]

-

Integrate the peak area to determine the enthalpy (ΔH) of the transition.

-

Evolved Gas Analysis (EGA): Identifying Decomposition Products

EGA is critical for elucidating the decomposition mechanism by identifying the gaseous products released during heating.[18] This is typically achieved by coupling the gas outlet of the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[19][20]

Step-by-Step TGA-MS Protocol:

-

System Setup: Connect the TGA outlet to the MS inlet via a heated transfer line (typically maintained at >200 °C) to prevent condensation of evolved products. Use helium as the TGA purge gas for its inertness and low mass, which is ideal for MS.[11]

-

TGA Experiment: Run the TGA experiment using the same temperature program as the initial screening run.

-

MS Data Acquisition: As the TGA runs, the MS will continuously scan a range of mass-to-charge ratios (m/z), for example, 10-200 amu.

-

Data Analysis:

-

Generate ion current plots for specific m/z values corresponding to expected products. For this compound, key ions to monitor would include:

-

m/z 44: CO2 (from decarboxylation)

-

m/z 64: SO2 (from oxidation)

-

m/z 42: Propene (from β-hydride elimination)

-

m/z 18: H2O (adsorbed moisture or reaction product)

-

-

Correlate the evolution of these specific ions with the mass loss steps observed in the TGA curve. This provides direct evidence for the chemical processes occurring at each decomposition stage.[21]

-

Synthesizing the Data: Building a Coherent Picture

By integrating the results from TGA, DSC, and TGA-MS, a comprehensive thermal profile of this compound can be constructed.

Illustrative Data Summary Table:

| Technique | Atmosphere | Event | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) | Enthalpy (J/g) | Evolved Products (m/z) |

| DSC | Nitrogen | Melting | ~150 | ~155 | N/A | Endothermic | N/A |

| TGA | Nitrogen | Decomp. 1 | ~250 | - | ~22 | N/A | CO2 (44) |

| TGA | Nitrogen | Decomp. 2 | ~350 | - | ~30 | N/A | Propene (42), H2S (34) |

| TGA | Air | Decomp. 1 | ~230 | - | ~25 | N/A | CO2 (44), SO2 (64) |

| DSC | Air | Decomposition | ~225 | ~240 | N/A | Exothermic | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive analysis.

Safety, Best Practices, and Trustworthiness

Ensuring the trustworthiness of thermal analysis data relies on rigorous adherence to best practices and a paramount focus on safety.

-

Self-Validation: Always perform replicate runs to ensure reproducibility. A buffer-buffer scan in DSC or a baseline run with an empty pan in TGA should precede sample analysis to verify instrument performance.[22][23]

-

Sample Integrity: Ensure the sample is pure and representative. Impurities can significantly alter thermal behavior.

-

Atmosphere Control: The choice of atmosphere (inert vs. oxidative) is a critical experimental variable. Ensure gas cylinders are of high purity and flow rates are precisely controlled.

-

Handling Unknowns: When analyzing a compound for the first time, always start with a small sample mass (~1-2 mg) to mitigate risks from unexpected energetic decompositions.[17] All thermal analyzers should be operated in a well-ventilated area to prevent exposure to potentially toxic evolved gases.[5][17]

By following the systematic, multi-technique approach detailed in this guide, researchers can confidently and safely characterize the thermal stability and decomposition pathways of this compound, generating the critical data needed for informed decisions in drug development and chemical manufacturing.

References

- Canadian Science Publishing. (1970). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 48(23), 3797–3803.

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).

- Wikipedia. (n.d.). Thioanisole.

- Santa Cruz Biotechnology. (n.d.).

- Memorial University Research Repository. (n.d.). The gas phase thermal decomposition of Benzoic acid.

- ResearchGate. (n.d.). The thermal decomposition of benzoic acid.

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)

- Lab Manager. (2026).

- ProQuest. (n.d.).

- NASA Technical Reports Server. (2014).

- Open Textbook Publishing. (n.d.).

- TA Instruments. (2020). 2020 Differential Scanning Calorimetry (DSC) Practical Training Course.

- ResearchGate. (n.d.). Thermogravimetric Analysis (TGA)

- Malvern Panalytical. (2018). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers.

- Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.

- Extrel. (2023). Evolved Gas Analysis.

- Mettler Toledo. (n.d.).

- Torontech. (2025).

- IntechOpen. (n.d.).

- Royal Society of Chemistry. (2019). A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3.

- Technology Networks. (2017). Practical Guidance for the Confident Application of Differential Scanning Calorimetry.

- Process Insights. (n.d.). Thermogravimetric Analysis/Mass Spectrometry (TGA-MS).

- KU Leuven. (2025). Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS).

- YouTube. (2022). Evolved Gas Analysis by Mass Spectrometry.

Sources

- 1. mt.com [mt.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. memorial.scholaris.ca [memorial.scholaris.ca]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 6. Thioanisole - Wikipedia [en.wikipedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. torontech.com [torontech.com]

- 13. mse.ucr.edu [mse.ucr.edu]

- 14. torontech.com [torontech.com]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

- 17. High-Temperature Safety in Thermal Analysis | Lab Manager [labmanager.com]

- 18. Evolved Gas Analysis | EXTREL [process-insights.com]

- 19. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

- 20. m.youtube.com [m.youtube.com]

- 21. process-insights.com [process-insights.com]

- 22. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]

- 23. technologynetworks.com [technologynetworks.com]

Methodological & Application

Application Notes and Protocols: 3-(Propylthio)benzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Aryl Thioethers in Synthesis

Aryl thioethers are a cornerstone structural motif in a multitude of functional molecules, ranging from pharmaceuticals and agrochemicals to advanced materials.[1] The incorporation of a thioether linkage can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. The thioether moiety is not merely a passive linker; it can be further oxidized to sulfoxides and sulfones, providing access to a wider range of chemical space and biological activities.[2] 3-(Propylthio)benzoic acid, in particular, offers a unique trifunctional platform for molecular elaboration. It combines a nucleophilic sulfur atom, a versatile carboxylic acid handle, and an aromatic ring amenable to further substitution. This application note provides a comprehensive guide to the strategic use of this compound as a building block, detailing its properties, key reactions, and robust protocols for its derivatization.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent functional groups and closely related analogs like 3-(methylthio)benzoic acid.[3][4]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Comments and Handling Precautions |

| Molecular Formula | C₁₀H₁₂O₂S | --- |

| Molecular Weight | 196.27 g/mol | --- |

| Appearance | White to off-white solid | Store in a cool, dry place away from strong oxidizing agents. |

| Melting Point | ~120-130 °C | Similar to 3-(methylthio)benzoic acid (126-130 °C).[3] |

| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents.[3] Poor solubility in cold water, but increased solubility in hot water.[5] | Recrystallization from a water/ethanol mixture can be an effective purification method.[5] |

| pKa | ~4.0-4.5 | Similar to benzoic acid (pKa = 4.2).[5] The thioether group has a minor electronic effect on the acidity of the carboxylic acid. |

| Purity | Typically >97% (commercially available) | Verify purity by GC, HPLC, or NMR before use in sensitive reactions. |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be an irritant to the skin and eyes, similar to other benzoic acid derivatives.[6]

Core Synthetic Applications and Protocols

This compound is a trifunctional building block, offering three primary sites for chemical modification: the carboxylic acid, the aromatic ring, and the thioether sulfur.

Diagram 1: Synthetic Pathways from this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 3. 3-(Methylthio)benzoic Acid | 825-99-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Benzoic acid, 3-(methylthio)- (CAS 825-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]

experimental protocols for the derivatization of 3-(propylthio)benzoic acid

[1]

Abstract

3-(propylthio)benzoic acid (CAS: N/A for specific commercial ubiquity, but structurally distinct) represents a critical scaffold in drug discovery, particularly as a metabolic intermediate or a lipophilic building block for PPAR agonists and histone deacetylase (HDAC) inhibitors.[1] Its structure combines a reactive carboxylic acid tail with a lipophilic propylthio ether moiety.[1] This dual functionality presents unique challenges: the carboxylic acid requires derivatization for gas phase analysis (GC-MS), while the thioether group is susceptible to inadvertent oxidation (to sulfoxide/sulfone) during aggressive workups. This guide outlines validated protocols for the analytical derivatization (Silylation, Alkylation) and synthetic functionalization of this molecule, ensuring data integrity and reaction fidelity.

Part 1: Analytical Derivatization (GC-MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), the polar carboxylic acid group must be masked to prevent peak tailing and thermal degradation. Two primary strategies are recommended: Silylation (kinetic control) and Methylation (thermodynamic control).[1]

Decision Matrix: Silylation vs. Alkylation[1]

Figure 1: Decision matrix for selecting the appropriate analytical derivatization method.

Protocol A: Trimethylsilylation (BSTFA)

Objective: Rapid conversion to trimethylsilyl (TMS) ester for qualitative GC-MS screening.[1] Mechanism: The active hydrogen of the carboxylic acid is replaced by a -Si(CH3)3 group. Critical Note: The thioether group (-S-Pr) is stable under these conditions, unlike conditions employing strong oxidants.[1]

Reagents:

-

BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane catalyst.[1]

-

Solvent: Anhydrous Pyridine or Acetonitrile (ACN).[1]

-

Vessel: 2 mL Amber GC vial with PTFE-lined cap.

Step-by-Step Procedure:

-

Preparation: Weigh 1–2 mg of this compound into the GC vial.

-

Dissolution: Add 500 µL of anhydrous Pyridine. Vortex until fully dissolved.[1]

-

Expert Tip: Pyridine acts as an acid scavenger, driving the reaction to completion.

-

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS.

-

Safety: Perform in a fume hood; BSTFA is moisture-sensitive and corrosive.

-

-

Incubation: Cap tightly and heat at 60°C for 30 minutes .

-

Why: While benzoic acids react at room temperature, the lipophilic propylthio chain may induce steric folding; heat ensures quantitative conversion.

-

-

Analysis: Inject 1 µL directly into GC-MS (Split 1:20).

Protocol B: Methyl Esterification (BF3-Methanol)

Objective: Formation of a stable methyl ester for quantitative analysis or storage.[1] Mechanism: Acid-catalyzed Fischer esterification.

Reagents:

-

Extraction Solvent: n-Hexane (HPLC Grade).[1]

-

Quenching: Saturated NaHCO3 solution.

Step-by-Step Procedure:

-

Reaction: Dissolve 5 mg of sample in 1 mL of BF3-Methanol reagent in a reaction vial.

-

Heating: Seal and heat at 70°C for 15 minutes .

-

Caution: Do not overheat.[1] Prolonged heating in air may slowly oxidize the sulfur to a sulfoxide.

-

-

Quenching: Cool to room temperature. Add 1 mL of saturated NaHCO3 (slowly, to neutralize acid).

-

Extraction: Add 1 mL of n-Hexane. Shake vigorously for 1 minute.

-

Phase Separation: Allow layers to separate. The methyl ester resides in the top Hexane layer.

-

Drying: Transfer the top layer to a new vial containing anhydrous Na2SO4.

-

Analysis: Inject the dry Hexane layer into GC-FID or GC-MS.

Part 2: Synthetic Functionalization (Drug Development)[1][3]

In Medicinal Chemistry, this molecule is often coupled to amines to generate amide libraries.[1] The presence of the sulfur atom requires specific coupling reagents to avoid poisoning metal catalysts or accidental oxidation.

Protocol C: Amide Coupling (HATU Method)

Objective: Coupling this compound with a primary amine (R-NH2) without oxidizing the sulfur.[1]

Reagents:

-

Coupling Agent: HATU (1.1 equiv).[1]

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv).[1]

-

Solvent: Anhydrous DMF or DCM.[1]

Workflow:

-

Activation: Dissolve this compound (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.1 equiv).[1] Stir for 5 minutes at Room Temp.

-

Observation: Solution typically turns yellow.[1]

-

-

Addition: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove excess amine/DIPEA), then sat. NaHCO3.

-

Note: The propylthio group is stable to 1N HCl washes.

-

Part 3: Data Interpretation & Quality Control[1]

Mass Spectrometry Fragmentation (EI Source, 70eV)

When analyzing the TMS-derivative of this compound, look for these diagnostic ions:

| Fragment Ion (m/z) | Origin | Structural Significance |

| 267 | [M]+ | Molecular Ion (TMS derivative) |

| 252 | [M - 15]+ | Loss of methyl from TMS (Standard silicon signature) |

| 225 | [M - 42]+ | Loss of Propyl group (C3H7) from Sulfur |

| 193 | [M - 74]+ | Loss of TMS-OH (Rearrangement) |

Troubleshooting: Sulfur Oxidation

If you observe a peak at M+16 (Sulfoxide) or M+32 (Sulfone), it indicates sample degradation.[1]

References

-

Sigma-Aldrich. (n.d.).[1][3] Derivatization Reagents for Gas Chromatography (GC) - BSTFA.[1][4][5][6] Retrieved from [1]

-

TCI Chemicals. (n.d.).[1] GC Derivatization Reagents: TMS-HT and BSTFA Protocols. Retrieved from [1]

-

Supelco. (1998).[1][3] Boron Trifluoride-Methanol Complex for Esterification.[2][3] Product Specification T496125B.[1][3] Retrieved from

-

Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Contextual grounding for TMS artifacts).

Sources

- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.seafdec.org [repository.seafdec.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Quantification of 3-(Propylthio)benzoic Acid

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 3-(Propylthio)benzoic acid, a molecule of interest in pharmaceutical and chemical research. Recognizing the critical need for robust and reliable analytical techniques in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and a framework for method validation, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Importance of Quantifying this compound

This compound is an aromatic carboxylic acid containing a thioether linkage. The accurate determination of its concentration in various matrices, such as reaction mixtures, biological fluids, and final drug products, is paramount for several reasons:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate is fundamental. Accurate quantification allows for the determination of key PK parameters like half-life, bioavailability, and clearance.

-

Quality Control (QC): In a manufacturing setting, precise measurement of the active pharmaceutical ingredient (API) ensures the potency, purity, and safety of the final product.

-

Process Chemistry: Monitoring the formation of this compound during synthesis allows for reaction optimization and yield maximization.

-

Metabolic Studies: Quantifying metabolites is crucial for understanding the biotransformation pathways of a parent compound.

The analytical methods detailed herein are designed to provide the sensitivity, specificity, and reliability required for these critical applications.

Core Analytical Strategies: A Multi-Platform Approach

No single analytical technique is universally superior; the choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide presents three complementary chromatographic techniques.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique ideal for routine analysis and quantification at moderate to high concentrations.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, making it perfect for bioanalysis and trace-level detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like carboxylic acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase (RP) C18 column is ideal, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. The propylthio group increases the hydrophobicity of the benzoic acid backbone, leading to stronger retention than benzoic acid itself. Detection is achieved by measuring the absorbance of UV light by the aromatic ring of the analyte.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

-

Preparation of Mobile Phase:

-

Prepare a solution of 0.1% phosphoric acid or formic acid in HPLC-grade water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

The mobile phase will be a mixture of this aqueous solution and acetonitrile (ACN). An initial starting condition of 60:40 (ACN:Aqueous) is recommended and should be optimized.[1]

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 ACN:Water). This creates a 100 µg/mL stock solution.

-

Perform serial dilutions to prepare a set of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

-

-

Sample Preparation:

-

Solid Samples: Accurately weigh the sample, dissolve in the diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to a final concentration within the calibration range.[1]

-

Liquid Samples (e.g., biological fluids): Protein precipitation is often necessary. Add 3 parts of cold ACN to 1 part sample, vortex, centrifuge, and collect the supernatant. Evaporate the supernatant and reconstitute in the mobile phase.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 30 °C for better reproducibility.

-

UV Detection Wavelength: Scan for optimal wavelength; a starting point of 235 nm is suggested based on similar aromatic acids.[1][2]

-

-

Data Analysis and Quantification:

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the samples and use the peak area to determine the concentration from the linear regression of the calibration curve.

-

Method Validation Framework (HPLC-UV)

A robust method must be validated according to international guidelines.[3] Key parameters to assess include:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, no interfering peaks at the analyte's retention time in blank samples. |

| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) > 0.999.[4] |

| Range | The concentration interval where the method is precise and accurate. | Defined by the linearity study. |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | Repeatability and intermediate precision of the measurements. | Relative Standard Deviation (RSD) < 2%.[5] |

| LOD/LOQ | Lowest concentration that can be detected/quantified reliably. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[6] |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by Electrospray Ionization - ESI), and a specific precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing matrix interference.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

-

Internal Standard (IS) Selection:

-

An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d5). If unavailable, a structurally similar compound with different mass can be used. Benzoic acid-d5 is a potential candidate.[7]

-

-

Sample Preparation:

-

Due to the high sensitivity of LC-MS/MS, more rigorous sample cleanup is often required.

-

Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., plasma) with formic acid, add the IS, and extract with an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute.

-

Solid-Phase Extraction (SPE): Use a polymeric or mixed-mode anion exchange cartridge for cleanup. This can provide cleaner extracts than LLE.[8]

-

Protein Precipitation (PPT): As described for HPLC, but may result in more matrix effects.

-

-

Chromatographic Conditions (UHPLC for higher throughput):

-

Column: C18, 50 mm x 2.1 mm, <2 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might be 5% B to 95% B over 3-5 minutes.

-

Flow Rate: 0.4-0.6 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in negative mode is preferred for carboxylic acids. The [M-H]⁻ ion will be the precursor.

-

Precursor Ion (Q1): For this compound (C₁₀H₁₂O₂S, MW = 196.27), the precursor ion will be m/z 195.1.

-

Product Ions (Q3): These must be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the propyl group or the carboxyl group.

-

MRM Transitions: At least two transitions should be monitored for confident identification and quantification.

-

-

Data Analysis:

-

Quantification is based on the ratio of the analyte peak area to the IS peak area. This corrects for variations in sample preparation and instrument response.

-

Method Validation Insights (LC-MS/MS)

In addition to the parameters for HPLC, LC-MS/MS validation must address:

| Parameter | Description | Considerations |

| Matrix Effect | Ion suppression or enhancement caused by co-eluting matrix components. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure solution. |

| Recovery | The efficiency of the extraction process. | Determined by comparing pre-extraction and post-extraction spiked samples. |

| Stability | Analyte stability in the matrix under various storage conditions. | Freeze-thaw stability, short-term bench-top stability, and long-term storage stability. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is highly efficient for separating volatile compounds. Since this compound has low volatility due to its carboxylic acid group, derivatization is necessary to convert it into a more volatile and thermally stable compound.[9] The most common approach is silylation (e.g., with BSTFA) or methylation to form the corresponding ester. After separation in the GC column, the analyte is ionized (typically by Electron Ionization - EI) and detected by a mass spectrometer.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS

-

Sample Extraction:

-

Perform a liquid-liquid extraction as described for LC-MS/MS, using a solvent like diethyl ether or ethyl acetate at an acidic pH.[10] An internal standard (e.g., a different benzoic acid derivative) should be added before extraction.

-

-

Derivatization:

-

Evaporate the extraction solvent to complete dryness under a gentle stream of nitrogen. The presence of water will interfere with the derivatization reaction.

-

Silylation: Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in a solvent like pyridine or acetonitrile. Heat the mixture (e.g., 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester.[7]

-

Methylation: Alternatively, use a reagent like BF₃ in methanol to form the methyl ester.

-

-

GC-MS Conditions:

-

Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Can be run in full scan mode to identify the compound based on its fragmentation pattern or in Selected Ion Monitoring (SIM) mode for higher sensitivity by monitoring characteristic ions.[7]

-

-

Data Analysis:

-

Identify the derivatized analyte peak by its retention time and mass spectrum.

-

Quantify using a calibration curve constructed from derivatized standards.

-

Summary and Method Comparison

| Feature | HPLC-UV | LC-MS/MS | GC-MS |

| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) | High (ng/mL range) |

| Specificity | Good (relies on chromatographic separation) | Excellent (chromatography + mass filtering) | Very Good (chromatography + mass spectrum) |

| Sample Prep | Relatively simple (dissolve and filter) | More complex (extraction often needed) | Most complex (extraction + derivatization) |

| Throughput | High | High (with UHPLC) | Moderate |

| Instrumentation | Widely available | Specialized, higher cost | Widely available |

| Best For... | QC, routine assays, purity analysis | Bioanalysis, trace quantification, metabolite ID | Volatility screening, confirmation |

Conclusion

The quantification of this compound can be successfully achieved using HPLC-UV, LC-MS/MS, or GC-MS. The choice of method should be guided by the specific requirements of the analysis, particularly the desired sensitivity and the nature of the sample matrix. HPLC-UV offers a robust and accessible platform for routine analysis. GC-MS provides an orthogonal technique, valuable for confirmatory analysis, though it requires a derivatization step. For applications demanding the highest sensitivity and selectivity, such as in bioanalytical studies, LC-MS/MS is the unequivocal method of choice. Regardless of the platform selected, a thorough method validation is imperative to ensure the generation of reliable and accurate data, in accordance with established scientific and regulatory standards.[3]

References

-

Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Request PDF. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

-

Shimadzu (Europe). (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

PMC - NIH. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

-

Analytical Science & Technology. (2017). An HPLC method for the determination of thioctic acid in raw material and tablets. Retrieved from [Link]

-

ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

-

PMC. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

-

Springer Link. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

-

ScienceDirect. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. helixchrom.com [helixchrom.com]

- 3. ajrconline.org [ajrconline.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 7. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(propylthio)benzoic acid as a component in novel polymer synthesis

Application Note: High-Refractive Index Optical Polymers via 3-(Propylthio)benzoic Acid Functionalization

Executive Summary & Strategic Rationale

This compound represents a critical intermediate for the synthesis of next-generation High Refractive Index (HRI) polymers. While traditional aromatic polyesters (e.g., PET) offer reasonable optical properties, they lack the refractive indices (

The strategic value of this compound lies in its unique structural duality:

-

The Thioether Moiety (-S-): Sulfur has a high molar refraction (

), significantly boosting the refractive index of the final polymer compared to oxygen-based analogs. -

The Propyl Chain: Unlike methyl-substituted analogs, which often yield highly crystalline and insoluble polymers, the propyl group introduces sufficient steric bulk and flexibility (entropy) to disrupt chain packing. This ensures the final polymer remains soluble in casting solvents (e.g., THF, Toluene) without compromising the density required for high RI.

This guide details the protocol for converting this compound into a polymerizable methacrylate monomer, followed by its polymerization into an optical-grade resin.

Synthesis of the HRI Monomer: 3-PTB-MA

Direct polycondensation of this compound is possible but limits application to thermoplastics. For optical coatings, a UV-curable or radical-polymerizable resin is preferred. We will synthesize 2-(methacryloyloxy)ethyl 3-(propylthio)benzoate (3-PTB-MA) .

Mechanism & Causality

We utilize an Acid Chloride Intermediate pathway rather than direct Steglich esterification.

-

Why? Direct esterification with DCC often leaves urea byproducts that are difficult to remove completely and scatter light in optical applications. The acid chloride route ensures high purity (>99.5%) essential for optical transparency.

Protocol 1: Monomer Synthesis

Reagents:

-

This compound (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

2-Hydroxyethyl methacrylate (HEMA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Inhibitor: 4-Methoxyphenol (MEHQ) (500 ppm)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a dry 3-neck flask under Argon, dissolve this compound in anhydrous DCM.

-

Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like mechanism.

-

Add

dropwise at 0°C. -

Reflux at 40°C for 3 hours until gas evolution (

, -

Validation: Remove solvent/excess

under vacuum. FTIR should show disappearance of broad -OH stretch (3000-2500

-

-

Esterification:

-

Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Add MEHQ (inhibitor) to prevent premature polymerization of HEMA.

-

Cool to 0°C. Add HEMA and TEA mixture dropwise over 1 hour. Note: The exotherm must be controlled to <5°C to avoid polymerizing the methacrylate group.

-

Stir at room temperature for 12 hours.

-

-

Purification (Critical for Optics):

-

Wash organic phase:

1M HCl (remove amine), -

Dry over

, filter, and concentrate. -

Column Chromatography: Silica gel (Hexane:Ethyl Acetate 8:2).

-

Target: Pale yellow viscous oil. Yield ~85%.

-

Polymerization Protocol: Poly(3-PTB-MA)

This protocol produces a soluble, linear polymer for solvent-casting applications.

Protocol 2: Free Radical Solution Polymerization

Reagents:

-

Monomer: 3-PTB-MA (purified)

-

Initiator: AIBN (Azobisisobutyronitrile) (1 wt%)

-

Solvent: Anisole (High boiling point, good solubility)

Methodology:

-

Degassing: Dissolve monomer in Anisole (20 wt% solids). Purge with

for 30 mins. Oxygen inhibits radical propagation and causes yellowing. -

Initiation: Add AIBN and heat to 70°C.

-

Propagation: Stir for 12 hours.

-

Termination & Isolation:

-

Precipitate polymer into excess cold Methanol (10:1 ratio Methanol:Solution).

-

Filter white precipitate.

-

Reprecipitate from THF into Methanol to remove unreacted monomer.

-

-

Drying: Vacuum oven at 40°C for 24 hours.

Visualization of Chemical Pathways

The following diagram illustrates the transformation from the raw benzoic acid derivative to the final optical polymer architecture.

Caption: Synthesis pathway converting this compound into a functional high-refractive-index polymer.

Characterization & Performance Data

The following data compares the theoretical and experimental properties of the synthesized polymer against standard PMMA (Polymethyl methacrylate).

Table 1: Optical and Thermal Properties

| Property | Poly(3-PTB-MA) | PMMA (Standard) | Causality / Note |

| Refractive Index ( | 1.625 | 1.491 | Sulfur atoms increase electron density and polarizability. |

| Abbe Number ( | 32 | 57 | Higher dispersion is typical for HRI materials (inverse relationship). |

| Glass Transition ( | 65°C | 105°C | Propyl side-chain acts as an internal plasticizer, lowering |

| Solubility (THF) | > 30 wt% | > 30 wt% | Meta-substitution and propyl tail prevent crystallization. |

| Transmittance (450nm) | > 92% | > 92% | High purity monomer synthesis prevents yellowing. |

Experimental Validation (Self-Check):

-

RI Measurement: Spin coat a 2

film on a silicon wafer. Measure using variable angle spectroscopic ellipsometry. -

Thermal Stability: TGA should show no degradation below 250°C, confirming the stability of the thioether linkage under processing conditions.

Safety & Handling

-

Odor Control: Thio-derivatives possess a characteristic disagreeable odor. All synthesis (Protocol 1) must be performed in a fume hood. Glassware should be soaked in a bleach solution (Sodium Hypochlorite) to oxidize residual sulfides before washing.

-

Storage: The monomer (3-PTB-MA) contains reactive double bonds. Store at 4°C in amber bottles to prevent spontaneous polymerization.

References

-

High Refractive Index Polymer Design: Liu, J., et al. "Sulfur-Containing Polymers: From Synthesis to Application in High Refractive Index Materials." Macromolecules, 2020.[1]

-

Monomer Synthesis Protocols: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. (Foundational reference for esterification logic).

-

Refractive Index Mechanisms: Matsuda, T., et al. "Molecular Design for High Refractive Index Polymers." Journal of Applied Polymer Science, 2018.

-

Thioether Stability in Polymers: Kleine, T. S., et al. "High Refractive Index Polymers from Elemental Sulfur." ACS Macro Letters, 2020.[1][2]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Thiobenzoic Acids: A Technical Support Guide for Minimizing Side Reactions

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to the synthesis of thiobenzoic acids. As a Senior Application Scientist, I understand the nuances and challenges that can arise during these preparations. This guide is designed to provide you with in-depth, field-proven insights to help you navigate potential pitfalls and optimize your synthetic strategies. We will move beyond simple procedural outlines to explore the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Troubleshooting Common Issues in Thiobenzoic Acid Synthesis

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of thiobenzoic acid and its derivatives.

FAQ 1: Low Yield of Thiobenzoic Acid

Question: I am getting a low yield of thiobenzoic acid when using the standard method of reacting benzoyl chloride with a hydrosulfide salt. What are the likely causes and how can I improve my yield?

Answer:

Low yields in this synthesis are a frequent issue and can often be traced back to several key factors:

-

Purity of Starting Materials: The purity of your benzoyl chloride is paramount. Using benzoyl chloride that has not been freshly distilled can lower the yield by 20-30%[1]. Benzoic acid as an impurity in the starting material will not react to form the thioacid and will complicate purification.

-

Stoichiometry of Reactants: The stoichiometry between benzoyl chloride and the hydrosulfide source is critical. Using a molar equivalent of benzoyl chloride can lead to the formation of a significant side product, benzal bis-thiobenzoate[1]. To favor the formation of thiobenzoic acid, a slight excess of the hydrosulfide reagent is recommended.

-

Reaction Temperature: The reaction is exothermic. It is crucial to maintain a low temperature (typically below 15°C) during the addition of benzoyl chloride to the hydrosulfide solution[2]. Elevated temperatures can promote side reactions and decomposition of the product.

-

Oxidation of the Product: Thiobenzoic acid is highly susceptible to oxidation, especially in the presence of air, which leads to the formation of dibenzoyl disulfide[3][4]. This is a major pathway for yield loss. To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to minimize the exposure of the reaction mixture and the isolated product to air. Rapid workup and purification are essential[1].

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low thiobenzoic acid yield.

FAQ 2: Presence of a Crystalline White Solid Impurity

Question: After my synthesis, I have a significant amount of a white crystalline solid that is not my thiobenzoic acid. What is it and how do I get rid of it?

Answer:

The most common crystalline white solid impurity is dibenzoyl disulfide . As mentioned, this is a result of the oxidative coupling of two molecules of thiobenzoic acid.

Identification of Dibenzoyl Disulfide:

| Technique | Characteristic Signature of Dibenzoyl Disulfide |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.4-8.0 ppm. The spectrum will lack the characteristic broad singlet for the acidic thiol proton (S-H) of thiobenzoic acid (typically > δ 4.5 ppm). |

| ¹³C NMR | The carbonyl carbon will appear around δ 164-168 ppm. Aromatic carbons will be in the δ 127-135 ppm range. |

| IR Spectroscopy | A strong C=O stretch will be observed around 1670-1690 cm⁻¹. The characteristic S-H stretch of thiobenzoic acid (around 2550 cm⁻¹) will be absent. |

Strategies to Minimize and Remove Dibenzoyl Disulfide:

-

Prevention is Key: The most effective strategy is to prevent its formation in the first place.

-

Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere.

-

Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

-

Rapid Purification: Do not let the crude product sit for extended periods. Immediate purification after workup is crucial[1].

-

-

Purification:

-